molecular formula C8H18ClNO2 B3085728 3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride CAS No. 1158293-91-4

3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride

Cat. No. B3085728
CAS RN: 1158293-91-4
M. Wt: 195.69
InChI Key: BHCOPZIXWDTMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride” is a chemical compound with the CAS Number: 1158293-91-4 . It has a molecular weight of 195.69 and its IUPAC name is N-isopropyl-N,2-dimethyl-beta-alanine hydrochloride . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The linear formula of this compound is C8 H17 N O2 . Cl H . The InChI code is 1S/C8H17NO2.ClH/c1-6(2)9(4)5-7(3)8(10)11;/h6-7H,5H2,1-4H3,(H,10,11);1H . The InChI key is BHCOPZIXWDTMOI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 195.69 .

Scientific Research Applications

Synthesis and Conversion Applications

  • Synthesis of Amino Acid Derivatives:
    • 3-Amino-3-vinylpropanoic acid hydrochloride is used as an intermediate in synthesizing various amino acid derivatives. For instance, it has been transformed into 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride, a cyclic form of aspartate 1-semialdehyde hydrochloride, which is a labile α-aminoaldehyde (Cheung & Shoolingin‐Jordan, 1997).

Chemical Reaction Studies

  • Study of Chemical Reactions and Compounds:
    • Research into the formation and transformation of esters has involved the use of 3-aminopropanol, a related compound, reacting with various isothiocyanates to yield thio-ureas, which upon further reactions lead to the formation of hydrothiazines (Cherbuliez et al., 1967).

Biofuel Production

  • Biofuel Production:
    • 2-methylpropan-1-ol (isobutanol), a compound structurally related to 3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride, is considered a leading candidate for biofuel. Studies have shown how engineered enzymes in organisms like Escherichia coli can enable anaerobic production of isobutanol, optimizing biofuel production (Bastian et al., 2011).

Pharmaceutical Applications

  • Pharmaceutical Compound Development:
    • Modifications of compounds structurally similar to 3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride have been synthesized for potential pharmaceutical applications. For example, modifications of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters have been explored for their increased skin permeability compared to ibuprofen (Ossowicz-Rupniewska et al., 2022).

Plant Biochemistry

  • Plant Biochemical Studies:
    • In the study of Solanum species, isopropylmalate synthase, an enzyme related to the biosynthesis of compounds similar to 3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride, was found to affect acylsugar composition in both cultivated and wild tomatoes. This study highlights the role of enzymes in the metabolic pathways of plants (Ning et al., 2015).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle this compound with care, following all safety guidelines outlined in the SDS.

properties

IUPAC Name

2-methyl-3-[methyl(propan-2-yl)amino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)9(4)5-7(3)8(10)11;/h6-7H,5H2,1-4H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCOPZIXWDTMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC(C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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